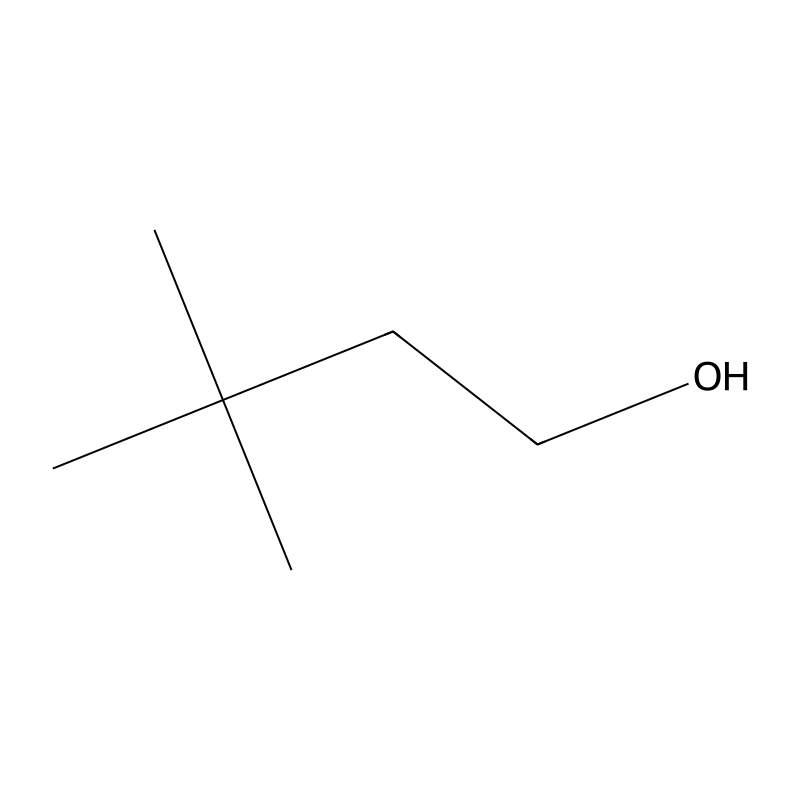3,3-Dimethyl-1-butanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Role in Cardiovascular Health
DMB is being investigated for its potential role in improving cardiovascular health. Studies have shown that DMB may:
- Reduce Trimethylamine N-oxide (TMAO) levels: TMAO is a gut microbiome metabolite associated with an increased risk of cardiovascular disease. DMB appears to inhibit the production of TMAO in the gut, potentially reducing this risk. )
- Improve heart function: Studies in mice suggest that DMB may help protect against heart failure and improve heart function. )
Potential Role in Modulating the Immune System
DMB is also being studied for its potential effects on the immune system. Research suggests that DMB may:
- Reduce inflammation: DMB may help reduce inflammation in conditions like collagen-induced arthritis, potentially offering therapeutic benefits. )
- Alter social behaviors in mice: Studies in mice indicate that DMB exposure can influence social dominance behaviors, possibly through its effects on gut microbiota. )
3,3-Dimethyl-1-butanol is a structural analog of choline with the molecular formula C6H14O and a molecular weight of 102.1748 . It is a colorless liquid with a characteristic odor. The compound features a primary alcohol group attached to a branched alkyl chain with two methyl groups at the 3-position .
Research suggests DMB acts by inhibiting the formation of trimethylamine (TMA) by gut microbes []. TMA is further metabolized to trimethylamine N-oxide (TMAO), a compound linked to an increased risk of atherosclerosis. By reducing TMAO levels, DMB may offer protection against plaque buildup in arteries []. The exact mechanism of DMB's interaction with gut microbiota remains an active area of research.
- Deprotonation: The compound can undergo deprotonation reactions, with studies reporting the following thermodynamic values:
- Oxidation: As a primary alcohol, it can be oxidized to form an aldehyde and further to a carboxylic acid.
- Esterification: It can react with carboxylic acids to form esters.
- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
3,3-Dimethyl-1-butanol exhibits several biological activities:
- Inhibition of microbial trimethylamine (TMA) formation: It reduces plasma trimethylamine N-oxide (TMAO) levels after choline or carnitine supplementation in mice and human feces .
- Atherosclerosis prevention: The compound inhibits choline-enhanced endogenous macrophage foam cell formation and atherosclerotic lesion development in mice without altering circulating cholesterol levels .
- Gut microbiome modulation: While choline supplementation increases the proportions of Clostridiales in the gut, 3,3-Dimethyl-1-butanol induces a decrease in this bacterial taxon .
- Amelioration of collagen-induced arthritis (CIA): Treatment with 3,3-Dimethyl-1-butanol significantly reduces arthritis severity in mice models .
- Anti-inflammatory effects: The compound and its metabolite, 3,3-dimethyl-1-butyric acid, reduce proinflammatory cytokines in CIA mice .
While specific synthesis methods for 3,3-Dimethyl-1-butanol are not detailed in the provided search results, general methods for synthesizing branched primary alcohols can be applied:
- Grignard reaction: Using 3,3-dimethylbutyl magnesium bromide and formaldehyde.
- Reduction of 3,3-dimethylbutanal using sodium borohydride or lithium aluminum hydride.
- Hydroboration-oxidation of 3,3-dimethyl-1-butene.
3,3-Dimethyl-1-butanol has several applications:
- Pharmaceutical intermediate: It is used as an organic building block for the synthesis of various pharmaceutical compounds .
- Potential therapeutic agent: Its ability to ameliorate collagen-induced arthritis suggests potential applications in treating rheumatoid arthritis and other inflammatory conditions .
- Cardiovascular health: Its inhibitory effect on TMAO production may have applications in preventing or treating cardiovascular diseases .
- Research tool: The compound is used in studies investigating gut microbiome interactions and their effects on host health .
3,3-Dimethyl-1-butanol interacts with various biological systems:
- Gut microbiome: It alters the composition of gut bacteria, particularly reducing the proportions of Clostridiales .
- TMA lyase inhibition: While initially thought to inhibit TMA lyase activity, recent studies suggest its effects may be independent of this mechanism .
- Inflammatory pathways: The compound and its metabolite reduce proinflammatory cytokines, suggesting interactions with inflammatory signaling pathways .
- NF-κB and TGF-β1/Smad3 pathways: 3,3-Dimethyl-1-butanol inhibits the signaling pathways of p65 NF-κB and TGF-β1/Smad3 .
Similar Compounds
Several compounds share structural or functional similarities with 3,3-Dimethyl-1-butanol:
- Choline: 3,3-Dimethyl-1-butanol is a structural analog of choline .
- 3,3-Dimethyl-2-butanol: An isomeric alcohol with the hydroxyl group at the 2-position .
- Other branched primary alcohols: Such as 2-ethyl-1-butanol or 2-methyl-1-butanol.
- Trimethylamine N-oxide (TMAO): While structurally different, it is functionally related due to 3,3-Dimethyl-1-butanol's effect on TMAO levels .
- Fluoromethylcholine: Another compound used to inhibit TMA lyase activity .
3,3-Dimethyl-1-butanol stands out due to its unique combination of structural features and biological activities, particularly its effects on TMAO production and inflammatory processes. Its potential therapeutic applications in cardiovascular and autoimmune diseases make it an intriguing compound for further research and development.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Flammable
Other CAS
624-95-3








